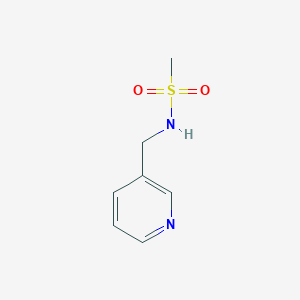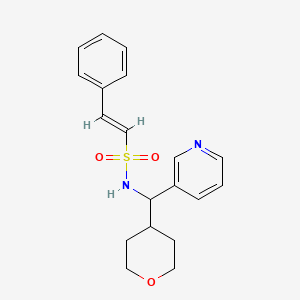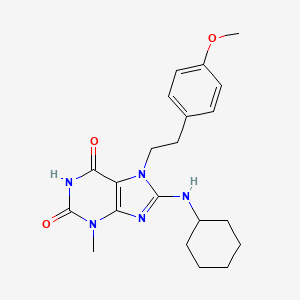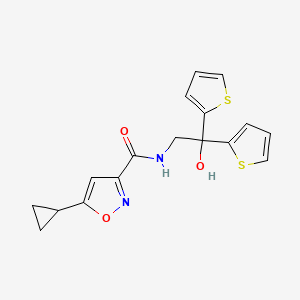
4',6-Dichloroflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,6-Dichloroflavone is a chemical compound with the molecular formula C15H8Cl2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of flavones and flavanones, which include 4’,6-Dichloroflavone, can be achieved through a divergent and versatile route via efficient Pd (II) catalysis . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis
The molecular structure of 4’,6-Dichloroflavone consists of a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The molecular weight of this compound is 291.12900 .Aplicaciones Científicas De Investigación
Spectroscopy and Molecular Structure Analysis
4',6-Dichloroflavone has been a subject of study in the field of spectroscopy and molecular structure analysis. Research involving similar compounds, such as 6,8-dichloroflavone, has used experimental and theoretical vibrational spectral methods to understand their molecular structures. Such studies utilize FT-IR and FT-Raman spectra along with Density Functional Theory (DFT) calculations to analyze the molecular geometry and vibrational wavenumbers of these compounds (Erdoğdu, Unsalan, & Güllüoǧlu, 2010).
Antiviral Research
In antiviral research, derivatives of 4',6-dichloroflavone, such as 6,4'-dichloroflavan, have been studied for their effects on viral infections. These compounds have demonstrated an inhibitory effect on viral antigen synthesis during multiplication in infected cells, suggesting their potential application in antiviral therapies (Superti et al., 1989).
Antifungal Activity
Research has also been conducted on the antifungal activity of flavones, including compounds related to 4',6-dichloroflavone. These studies have found that certain substituted flavones, such as 2',6'-dichloroflavone, show significant antifungal effects against various Fusarium species. This indicates the potential use of these compounds in controlling fungal infections in agricultural settings (Silva, Weidenbörner, & Cavaleiro, 1998).
Rhinovirus Inhibition
Research into the inhibitory effects of 4',6-dichloroflavan on rhinovirus has been extensive. Studies have focused on the compound's ability to inhibit virus replication in vitro, and its enantiomers have been analyzed for their antiviral activities. Such research is crucial for developing potential treatments against rhinovirus infections (Quaglia et al., 1992).
Mecanismo De Acción
Target of Action
4’,6-Dichloroflavone is a flavonoid, a class of polyphenolic compounds that are widely distributed secondary metabolites in plants . Flavonoids have been known to target multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Mode of Action
Flavonoids, including 4’,6-Dichloroflavone, exhibit anti-inflammatory and anticancer activities and they enhance the immune system . Their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways . They are supposed to interact with receptive sites or receptors of the cells .
Biochemical Pathways
Flavonoids are synthesized from phenylalanine and malonyl—Co A . Over 8000 individual flavonoids have been identified in plants . They play multiple roles in plants including UV filtration, detoxifying agents, symbiotic nitrogen fixation, self-healing agents, and floral pigmentation . They also act as chemical messengers, antimicrobial defensive agents, auxin transport inhibitors, physiological regulators, photoreceptors, and cell cycle inhibitors .
Pharmacokinetics
Flavonoids in general have been known to have problems in drug delivery and poor bioavailability . These problems are being addressed to expand clinical applications of flavonoids .
Result of Action
Flavonoids in general have been known to exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They are effective in both chemoprevention and chemotherapy .
Action Environment
Flavonoids in general are being used as health-benefited and disease-averting dietary supplements because they possess a wide range of biochemical and pharmacological activities in the containment of various diseases including oxidative damage, chronic diseases, cardiovascular diseases, cancer, neurodegenerative diseases, gastrointestinal disorders, and others .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-2-(4-chlorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKLFWYOKPWRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',6-Dichloroflavone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2919186.png)


![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)


![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)
![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)


![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)

